

In-Depth Technical Guide: 3-Chloro-2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2,4-difluorobenzaldehyde

Cat. No.: B148771

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the available information on **3-Chloro-2,4-difluorobenzaldehyde**. It is important to note that specific experimental data for this particular isomer is not readily available in public databases. The information presented herein is a compilation of data for closely related isomers and general experimental methodologies. All personnel handling this or any chemical compound should consult a comprehensive Safety Data Sheet (SDS) from their supplier and adhere to all recommended safety protocols.

Core Physical Properties

Direct experimental values for the physical properties of **3-Chloro-2,4-difluorobenzaldehyde** are not widely documented. However, by examining the properties of structurally similar compounds, we can estimate its likely characteristics. The following table summarizes the physical properties of several related benzaldehyde derivatives to provide a comparative context.

Property	3-Chloro-4-fluorobenzaldehyde	2,4-Difluorobenzaldehyde	6-Chloro-2,3-difluorobenzaldehyde	3-Chloro-2,6-difluorobenzaldehyde	4-Chloro-2,6-difluorobenzaldehyde
Molecular Formula	C ₇ H ₄ ClFO ^[1]	C ₇ H ₄ F ₂ O	C ₇ H ₃ ClF ₂ O ^[2]	C ₇ H ₃ ClF ₂ O	C ₇ H ₃ ClF ₂ O
Molecular Weight	158.56 g/mol ^[1]	142.10 g/mol	176.55 g/mol ^[2]	176.55 g/mol	176.55 g/mol
Melting Point	28-30 °C	2-3 °C	N/A	46-49 °C ^[3]	68-73 °C
Boiling Point	Not available	65-66 °C at 17 mmHg	205.594 °C at 760 mmHg ^[2]	Not available	Not available
Density	Not available	1.299 g/mL at 25 °C	1.453 g/cm ³ ^[2]	Not available	Not available
Appearance	Not available	Colorless to pale yellow transparent liquid	White to pale yellow solid ^[2]	Not available	Solid
CAS Number	34328-61-5 ^[1]	1550-35-2 ^[4]	797791-33-4 ^[2]	190011-87-1 ^[3]	252004-45-8

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound such as **3-Chloro-2,4-difluorobenzaldehyde**.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

- Sample Preparation: A small amount of the crystalline compound is finely crushed into a powder.
- Capillary Tube Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powder to pack a small amount (2-3 mm in height) of the sample into the bottom.
- Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Micro Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

- Sample Preparation: A small amount of the liquid sample (or molten solid) is introduced into a small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- Heating: The test tube is heated gently in a heating bath.
- Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.
- Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Solubility Determination

Objective: To qualitatively assess the solubility of the compound in various solvents.

Methodology:

- Solvent Selection: A range of standard laboratory solvents of varying polarities should be used (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).
- Sample Preparation: A small, measured amount of the solid compound (e.g., 10 mg) is placed into a series of test tubes.
- Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the compound.
- Mixing: Each test tube is agitated or vortexed for a set period (e.g., 1 minute) to facilitate dissolution.
- Observation: The solubility is visually assessed. The compound is classified as "soluble," "partially soluble," or "insoluble" in each solvent at room temperature. For compounds that are insoluble at room temperature, the mixture can be gently heated to assess solubility at elevated temperatures.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the purification of a crude solid organic compound, such as a substituted benzaldehyde, using recrystallization followed by purity verification.

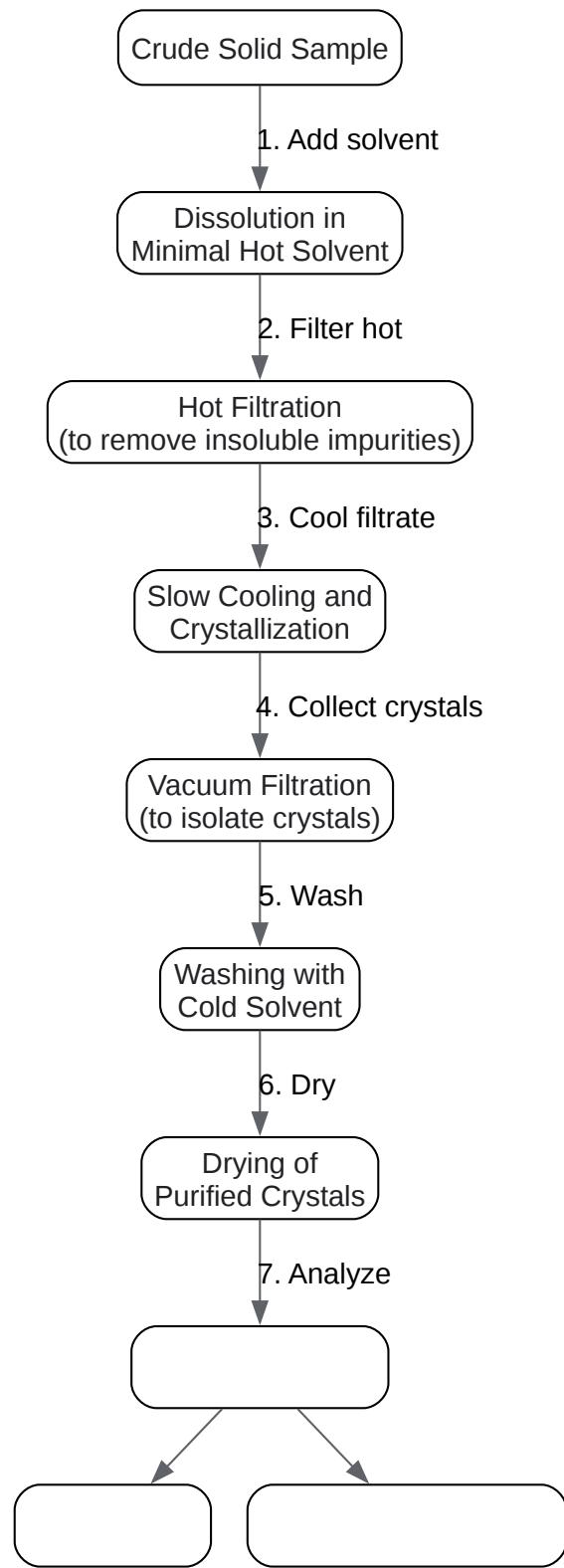


Figure 1: Purification and Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Purification and Analysis Workflow

Conclusion

While specific physical property data for **3-Chloro-2,4-difluorobenzaldehyde** remains elusive in readily accessible literature, this guide provides a framework for researchers by presenting data from closely related analogs and detailing the standard experimental protocols for determining these properties. The provided workflow for purification and analysis is a fundamental process in synthetic chemistry, applicable to this and many other solid organic compounds. Researchers intending to synthesize or use **3-Chloro-2,4-difluorobenzaldehyde** should perform their own characterization to determine its precise physical properties and consult supplier-specific safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 797791-33-4,6-CHLORO-2,3-DIFLUOROBENZALDEHYDE | lookchem [lookchem.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Chloro-2,4-difluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b148771#3-chloro-2-4-difluorobenzaldehyde-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com